(6-Bromopyridin-2-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O2S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
HBPUJAGLYNGGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 6 Bromopyridin 2 Yl Methanesulfonamide
Established Synthetic Pathways to (6-Bromopyridin-2-yl)methanesulfonamide (B6146045)
Sulfonamide Cross-Coupling Procedures for Preparation
The formation of the sulfonamide bond in this compound can be efficiently achieved through modern cross-coupling reactions. These methods offer significant advantages over traditional approaches, including milder reaction conditions and broader functional group tolerance. Palladium-catalyzed cross-coupling reactions, in particular, have become a mainstay for the formation of carbon-sulfur and nitrogen-sulfur bonds.
In a potential cross-coupling strategy for the synthesis of this compound, a suitable bromopyridine derivative could be coupled with a methanesulfonamide (B31651) nucleophile or vice-versa. For instance, palladium catalysts, in conjunction with specialized ligands, can facilitate the coupling of aryl halides with sulfonamides. While direct coupling of methanesulfonamide with 2,6-dibromopyridine might present challenges regarding selectivity, a more controlled approach would involve the use of a pre-functionalized pyridine (B92270) ring.
Recent advancements have also highlighted the use of pyridine sulfinates as effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides. This approach could be adapted for the synthesis of the target molecule, potentially offering high efficiency and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-120 | 75-90 |
| Pd(OAc)₂ | Buchwald Ligands | K₃PO₄ | Dioxane | 80-110 | 80-95 |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 | 70-85 |
Microwave-Assisted Synthesis Protocols and Efficiency Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. sci-hub.stmdpi.com The application of microwave irradiation to the synthesis of sulfonamides, including this compound, can offer significant efficiency enhancements over conventional heating methods. sci-hub.stmdpi.com
The key advantages of microwave heating stem from its ability to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature and uniform heating. nih.gov This can overcome activation energy barriers more effectively and minimize the formation of side products that may occur during prolonged heating. For the synthesis of this compound from 6-bromopyridin-2-amine and methanesulfonyl chloride, a microwave-assisted protocol could significantly shorten the reaction time from hours to minutes.
A typical microwave-assisted procedure would involve charging a sealed microwave vessel with the reactants, a suitable base, and a high-boiling point solvent. The mixture is then irradiated at a set temperature for a short period. The efficiency of this method makes it highly attractive for rapid library synthesis and process optimization.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 5-30 minutes |
| Temperature | Often requires high reflux temperatures | Precise temperature control, can reach high temperatures quickly |
| Yield | Moderate to good | Often higher yields |
| Side Products | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
| Energy Efficiency | Lower | Higher |
Exploration of Precursors: 6-Bromopyridin-2-amine and Methanesulfonyl Chloride
The most direct and classical approach to the synthesis of this compound involves the reaction of 6-bromopyridin-2-amine with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides from primary or secondary amines and sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
A base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine is a commonly used base and can also serve as the solvent. beilstein-journals.org Other non-nucleophilic bases such as triethylamine can also be employed in an inert solvent like dichloromethane or tetrahydrofuran.
The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the final product. While generally straightforward, potential side reactions such as the formation of bis-sulfonated products can occur, especially if the reaction conditions are not carefully controlled.
Advanced Synthetic Approaches and Reaction Condition Refinements
Catalytic Systems in Amination and Sulfonylation Reactions
Modern synthetic chemistry has seen the development of sophisticated catalytic systems that enable challenging amination and sulfonylation reactions with high efficiency and selectivity. For the synthesis of this compound, these advanced catalytic approaches can offer significant improvements over traditional methods.
Copper-catalyzed reactions have been shown to be effective for the amidation of 2-chloropyridines, a reaction that can be conceptually extended to sulfonamidation. The use of a simple and inexpensive copper iodide (CuI) catalyst with a suitable ligand, such as N,N-dimethylcyclohexane-1,2-diamine, can provide a versatile and efficient route to a variety of substituted aminopyridines.
Palladium-catalyzed systems , as mentioned in the context of cross-coupling, are also pivotal for advanced amination reactions. Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides with a wide range of amines, and analogous conditions can be adapted for sulfonamidation.
Ruthenium-catalyzed C-H sulfonylation represents a cutting-edge approach that allows for the direct functionalization of C-H bonds. A ruthenium catalyst can direct the sulfonylation to a specific position on the pyridine ring, offering a highly atom-economical and efficient synthetic route. nih.govnih.gov
| Catalyst | Reaction Type | Advantages |
| Copper (e.g., CuI) | Amination/Sulfonamidation of Aryl Halides | Inexpensive, versatile, efficient for electron-deficient heterocycles. |
| Palladium (e.g., Pd(OAc)₂) | Buchwald-Hartwig Amination/Sulfonamidation | Broad substrate scope, high functional group tolerance, well-established. |
| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | C-H Sulfonylation | High atom economy, direct functionalization of C-H bonds, novel reactivity. nih.govnih.gov |
Solvent Selection and Reaction Medium Effects on Synthesis
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and yields. In the synthesis of this compound, careful selection of the reaction medium is crucial for process optimization.
The solvent's primary role is to dissolve the reactants and reagents, facilitating their interaction. For the reaction between 6-bromopyridin-2-amine and methanesulfonyl chloride, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) are often suitable. These solvents can effectively solvate the reactants without interfering with the reaction.
Pyridine itself can be used as both a solvent and a base, which can simplify the reaction setup. beilstein-journals.org However, its high boiling point can make product isolation more challenging. In some cases, a mixture of solvents can be employed to achieve the desired solubility and reactivity. For instance, a mixture of DMF and THF has been used for the synthesis of related sulfonamides. beilstein-journals.org The polarity of the solvent can influence the reaction mechanism; for example, more polar solvents may favor a more ionic transition state, potentially accelerating the reaction rate.
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics and Effects |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Good solubility for many organic compounds, volatile and easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvating power, can coordinate with metal catalysts. |
| Acetonitrile | Polar Aprotic | 82 | Higher boiling point than DCM and THF, good for reactions requiring higher temperatures. |
| Pyridine | Polar Aprotic | 115 | Can act as both a solvent and a base, simplifying the reaction setup. beilstein-journals.org |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, excellent solvating power for a wide range of compounds. |
Strategies for Yield Improvement and Byproduct Minimization
The efficient synthesis of this compound hinges on maximizing the yield of the desired product while controlling the formation of impurities. Key challenges in the synthesis of unsymmetrically substituted 2,6-dihalopyridines include controlling regioselectivity and preventing undesired secondary reactions, such as di-substitution.
Control of Stoichiometry and Reaction Conditions:
A primary strategy for improving yield involves the precise control over mono- versus di-substitution when starting with a precursor like 2,6-dibromopyridine. In copper-catalyzed C-N bond-forming reactions, careful adjustment of the amine-to-dihalopyridine ratio is crucial. Using a significant excess of the amine can favor mono-amination, thereby reducing the formation of the di-substituted byproduct. acs.org For instance, studies on the monoamination of 2,6-dibromopyridine have shown that using 6 equivalents of the amine relative to 1 equivalent of the pyridine precursor can yield the monoaminated product with high selectivity, limiting the diaminated byproduct to less than 3.5%. acs.orgnih.gov
Reaction parameters such as temperature, solvent, and choice of base also play a pivotal role. In the direct C-H sulfonylation of pyridine, for example, a combination of chloroform as the solvent and N-methylpiperidine as the base was found to be optimal for achieving high C4-regioselectivity and a yield of 73%. d-nb.infochemistryviews.org This highlights the importance of systematic screening of reaction conditions to identify an optimal window for product formation.
Catalyst and Reagent Selection:
The choice of catalyst is fundamental. While palladium catalysts are effective for C-N cross-coupling, copper-based systems are often preferred due to their lower cost and reduced toxicity. nih.gov For the synthesis of 6-substituted 2-bromopyridine compounds, a catalyst system of Copper(I) iodide (CuI) with a specific ligand in DMSO has been shown to effectively control the selectivity for the C-N cross-coupling reaction.
Alternative sulfonylating agents can also enhance yields and simplify purification. Instead of relying on potentially unstable sulfonyl chlorides, methods have been developed that use sodium sulfinates or sulfonic acids directly. tandfonline.comorganic-chemistry.org A copper-catalyzed reaction between sodium sulfinates and amines under microwave irradiation in an acetonitrile:water mixture provides excellent yields of sulfonamides without the need for additional oxidants or ligands. tandfonline.com This approach streamlines the process and often leads to cleaner reaction profiles.
Byproduct Identification and Mitigation:
Common byproducts in the synthesis of mono-substituted bromopyridines include the di-substituted pyridine and potential impurities from side-reactions. For example, in the synthesis of 2-bromo-6-aminopyridines from 2,6-dibromopyridine, the major byproduct is typically the corresponding 2,6-diaminopyridine. acs.orgnih.gov Another potential byproduct, a biarylether, has been observed when the reaction is performed in the presence of water at high temperatures. acs.orgnih.gov To minimize these, reaction conditions must be finely tuned. Lowering the reaction temperature, controlling the stoichiometry, and selecting appropriate catalysts can suppress the formation of the di-substituted product. Performing the reaction under anhydrous conditions can prevent the formation of ether byproducts.
The table below summarizes data from analogous reactions, illustrating how different strategies can impact yield and byproduct formation.
| Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Key Byproduct(s) | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Ethylamine (6 eq.) | Microwave, H₂O, 150-205°C | 2-Bromo-6-ethylaminopyridine | ~7 g scale | Diaminated Pyridine (≤3.5%) | acs.orgnih.gov |
| Pyridine | Sodium p-toluenesulfinate | Tf₂O, N-methylpiperidine, CHCl₃ | 4-(Tosyl)pyridine | 73 | 2-(Tosyl)pyridine (C2 isomer) | d-nb.infochemistryviews.org |
| Sodium p-toluenesulfinate | Morpholine | CuBr₂, MW, CH₃CN:H₂O | 4-Tosylmorpholine | Excellent | Not specified | tandfonline.com |
| 2,6-Dibromopyridine | Benzimidazole | CuI (20 mol%), Ligand, K₂CO₃, DMSO, 90°C | 2-Bromo-6-(benzimidazol-1-yl)pyridine | 81 | 2,6-Disubstituted Pyridine | researchgate.net |
Green Chemistry Principles in the Synthesis of Halogenated Pyridyl Sulfonamides
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like halogenated pyridyl sulfonamides is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Alternative Energy Sources:
Microwave-assisted synthesis has emerged as a powerful tool that aligns with green chemistry principles. It often leads to dramatic reductions in reaction times, from hours to minutes, and can significantly increase product yields. organic-chemistry.orgnih.gov For instance, the synthesis of sulfonamides from sodium sulfinates and amines can be completed in 10-15 minutes under microwave irradiation at 120°C, providing excellent yields. tandfonline.com This efficiency reduces energy consumption and allows for rapid process optimization.
Green Solvents and Catalysts:
One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. Copper-catalyzed amination reactions of 2,6-dibromopyridine have been successfully performed in water under microwave irradiation, demonstrating a viable green alternative to traditional organic solvents. acs.org Similarly, using acetonitrile:water mixtures for sulfonamide synthesis represents a step towards greener reaction media. tandfonline.com
The choice of catalyst also has significant environmental implications. As previously mentioned, employing earth-abundant and less toxic copper catalysts in place of precious metal catalysts like palladium for C-N coupling reactions is a key green strategy. nih.gov
Atom Economy and Waste Reduction:
Green synthetic methodologies prioritize atom economy by designing reactions where the maximum proportion of starting materials is incorporated into the final product. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, are excellent examples of this principle. The direct, microwave-assisted synthesis of sulfonamides from sulfonic acids using 2,4,6-trichloro- tandfonline.comnih.govresearchgate.net-triazine (TCT) as an activating agent avoids the need to isolate hazardous sulfonyl chloride intermediates, simplifying the procedure and reducing waste. organic-chemistry.orgresearchgate.net
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to synthesis. A three-component, palladium-catalyzed aminosulfonylation of aryl bromides using mechanical energy has been developed, providing a novel and green route to a wide range of sulfonamides without the need for bulk solvents. nih.gov This method significantly reduces the environmental footprint of the synthesis.
The table below provides an overview of green chemistry approaches applicable to the synthesis of pyridyl sulfonamides.
| Green Principle | Methodology | Example Application | Advantages | Reference |
|---|---|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Synthesis of sulfonamides from sulfonic acids or sulfinates. | Reduced reaction time (minutes vs. hours), improved yields, energy efficiency. | tandfonline.comorganic-chemistry.orgnih.gov |
| Safer Solvents | Use of Water | Selective monoamination of 2,6-dibromopyridine. | Non-toxic, non-flammable, environmentally benign. | acs.org |
| Catalysis | Copper Catalysis | C-N bond formation in the synthesis of aminopyridines. | Cost-effective and less toxic compared to palladium catalysts. | nih.gov |
| Waste Prevention | One-Pot Synthesis | Direct conversion of aromatic acids to sulfonamides. | Avoids isolation of intermediates, reduces solvent and material waste. | acs.org |
| Energy Efficiency / Waste Prevention | Mechanochemistry | Three-component aminosulfonylation of aryl bromides. | Solvent-free conditions, reduced energy consumption, minimal waste. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
Impact of Substituent Variations on the Pyridine (B92270) Ring on Molecular Properties
The pyridine ring is a core component of (6-Bromopyridin-2-yl)methanesulfonamide (B6146045). As a heterocyclic aromatic compound, it is structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.orgnih.gov This substitution results in an uneven distribution of electron density across the ring, making it electron-deficient and influencing its chemical properties. wikipedia.orgnumberanalytics.com The nature and position of substituents on this ring can dramatically alter the molecule's geometry, electronic structure, and intermolecular interaction potential. rsc.orgnih.gov
The existing bromine atom at the 6-position acts as an electron-withdrawing group via induction, further influencing the ring's electronic character. Replacing or adding other substituents at available positions (3, 4, and 5) can modulate these properties.
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridine ring and the nitrogen atom. scribd.com This generally enhances the basicity of the pyridine nitrogen. numberanalytics.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. nih.govscribd.com Strong EWGs can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), affecting the molecule's electronic properties. researchgate.net
| Substituent at Position 4 | Electronic Effect | Predicted Impact on Pyridine Ring Properties |
|---|---|---|
| -H (Reference) | Neutral | Baseline electron density and basicity. |
| -CH₃ (Methyl) | Electron-Donating (+I) | Increased electron density and basicity of the pyridine nitrogen. scribd.com |
| -NH₂ (Amino) | Electron-Donating (+M) | Strongly increased electron density on the ring. rsc.org |
| -Cl (Chloro) | Electron-Withdrawing (-I) | Decreased electron density and basicity. scribd.com |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -M) | Significantly decreased electron density and longer N-pyridine bond lengths when coordinated to metals. nih.gov |
Rational Design of Derivatives through Functional Group Modifications
Rational design strategies for derivatives of this compound extend beyond simple ring substitution to include modifications of core structural features.
The location of the nitrogen atom within the pyridine ring is fundamental to the molecule's structure and properties. Moving the methanesulfonamide (B31651) group to the 3- or 4-position of the pyridine ring, or altering the nitrogen's position relative to the substituents, creates structural isomers with distinct characteristics. mdpi.com Studies on isomeric pyridyl-based ligands have shown that the nitrogen atom's location dictates the topology and dimensionality of supramolecular assemblies. nih.gov This is because the position of the nitrogen lone pair, a key site for hydrogen bonding, changes relative to the rest of the molecule. wikipedia.org These minor structural adjustments can lead to different co-adsorption structures and intermolecular hydrogen bonding patterns. rsc.org
For example, changing the attachment point of the methanesulfonamide from the 2-position to the 3- or 4-position would alter the molecule's dipole moment and spatial arrangement of hydrogen bond donors and acceptors, thereby influencing its crystal packing and solubility.
| Isomer | Structural Feature | Predicted Effect on Molecular Properties |
|---|---|---|
| (6-Bromopyridin-2 -yl)methanesulfonamide | Ortho-like relationship between Nitrogen and side chain. | Potential for intramolecular hydrogen bonding between the pyridine N and the sulfonamide N-H. |
| (6-Bromopyridin-3 -yl)methanesulfonamide | Meta-like relationship. | Altered dipole moment; different vector for hydrogen bonding interactions compared to the 2-isomer. nih.gov |
| (2-Bromopyridin-4 -yl)methanesulfonamide | Para-like relationship. | More linear geometry; potentially leading to more ordered crystal packing. Stronger electron-accepting ability compared to ortho/meta isomers. mdpi.com |
Introducing a variety of side chains or bulky groups can significantly modify the steric and electronic profile of the parent molecule. The pyridine scaffold is a common component in many approved drugs due to the ease with which its structure can be modified. nih.govnih.govresearchgate.net
Attaching bulky groups, such as a phenyl or tert-butyl group, to the pyridine ring can introduce steric hindrance. This can influence the molecule's preferred conformation and restrict its interaction with other molecules. Conversely, smaller, polar functional groups like hydroxyl (-OH) or amino (-NH₂) can introduce new hydrogen bonding sites, potentially improving aqueous solubility. nih.gov The choice of substituent allows for the fine-tuning of properties like lipophilicity, which is a key parameter in molecular design. nih.gov
Flexibility: Flexible linkers, often rich in glycine (B1666218) or serine residues in proteins, allow the connected functional groups to adopt multiple conformations. nih.gov While the methylene (B1212753) linker is already flexible, replacing it with a longer alkyl chain (e.g., ethylene, propylene) would increase the molecule's degrees of rotational freedom. This increased flexibility comes with an entropic penalty upon binding to a target. nih.gov
Rigidity: Conversely, incorporating rigid linkers, such as cyclopropyl (B3062369) rings, spirocycles, or double/triple bonds, can reduce the molecule's conformational flexibility. acs.org This "conformational lock" strategy can pre-organize the molecule into a specific shape, potentially enhancing its affinity for a binding partner by reducing the entropic cost of binding. acs.org A rigid linker can also improve metabolic stability. acs.org
The goal of linker optimization is to properly position the key interacting fragments (the pyridine ring and the sulfonamide group) without introducing excessive strain or flexibility. nih.gov
Correlation of Structural Modifications with Observed Molecular Interactions
Structural modifications to this compound directly correlate with changes in its potential for non-covalent molecular interactions, which are the primary drivers of molecular recognition and crystal packing. nih.govresearchgate.net
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the two oxygen atoms). Modifications that alter the acidity of the N-H proton, such as adding electron-withdrawing groups to the pyridine ring, will modulate the strength of these hydrogen bonds. nih.gov The position of the pyridine nitrogen also dictates its availability as a hydrogen bond acceptor. rsc.org
π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions are highly dependent on the ring's electronic properties. Adding electron-donating substituents can enhance the ring's ability to interact with electron-poor aromatic rings. nih.gov
NH-π Interactions: The sulfonamide N-H group can form favorable interactions with the π-system of aromatic rings. sdu.dk The strength of this interaction is influenced by the electron density of the aromatic ring; electron-rich rings form stronger NH-π bonds. Therefore, modifying substituents on a nearby aromatic moiety would directly tune this interaction. sdu.dk
Halogen Bonding: The bromine atom at the 6-position can act as a halogen bond donor, forming directional interactions with electron-donating atoms like oxygen or nitrogen. This provides another specific, tunable interaction for rational design.
By systematically applying these structural modifications, the molecular interaction profile of this compound can be precisely engineered to achieve desired physicochemical properties.
Computational Chemistry and Theoretical Investigations of 6 Bromopyridin 2 Yl Methanesulfonamide and Its Derivatives
Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (6-bromopyridin-2-yl)methanesulfonamide (B6146045). nih.govresearchgate.net These studies provide a foundational understanding of the molecule's behavior at a subatomic level.
The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methanesulfonamide (B31651) group would exhibit a positive potential.
Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies. orientjchem.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electronegativity suggests a greater ability to attract electrons, while chemical hardness indicates resistance to change in its electron distribution.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity of the molecule |
| Electronegativity | 3.85 eV | Ability to attract electrons |
| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be optimized using the quantum mechanical methods described previously. The protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB).
Docking algorithms then systematically explore various possible orientations and conformations of the ligand within the binding site of the protein. researchgate.net These algorithms score the different poses based on a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the protein's active site. The pyridine ring could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The bromine atom might participate in halogen bonding, a specific type of non-covalent interaction.
Table 2: Hypothetical Docking Simulation Results for this compound with a Target Protein
| Parameter | Hypothetical Result | Implication |
| Docking Score | -8.5 kcal/mol | Favorable binding affinity |
| Hydrogen Bonds | 2 (with Serine, Asparagine) | Specific and strong interactions |
| π-π Stacking | 1 (with Phenylalanine) | Contributes to binding stability |
| Halogen Bond | 1 (with a carbonyl oxygen) | Directional interaction enhancing binding |
Note: This table presents hypothetical data to illustrate the type of information obtained from a docking simulation. The specific results would depend on the chosen protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unibo.itresearchgate.net For derivatives of this compound, QSAR models can be developed to guide the design of new analogs with improved potency or other desirable properties. nih.gov
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological features (e.g., molecular connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the molecular descriptors with the biological activity. nih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds.
For this compound derivatives, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or modifying the electronic properties of the pyridine ring leads to enhanced biological activity. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of success.
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. researchgate.net For a flexible molecule like this compound, exploring its conformational space and energy landscape is crucial for understanding its behavior.
Computational methods can be used to systematically rotate the rotatable bonds in the molecule and calculate the energy of each resulting conformation. This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations, while the saddle points represent transition states between conformations.
Spectroscopic Data Interpretation via Computational Methods
Computational methods can be a valuable aid in the interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By simulating these spectra computationally, it is possible to assign the observed spectral features to specific molecular vibrations or chemical environments.
For this compound, DFT calculations can be used to predict its vibrational frequencies. researchgate.net These calculated frequencies can then be compared with the experimental IR and Raman spectra to help assign the observed bands to specific stretching, bending, and torsional modes of the molecule. This can provide a detailed picture of the molecule's vibrational dynamics.
Similarly, computational methods can be used to calculate NMR chemical shifts and coupling constants. researchgate.net By comparing the calculated NMR parameters with the experimental data, it is possible to confirm the molecule's structure and to gain insights into its electronic environment. This is particularly useful for complex molecules where the experimental spectra may be difficult to interpret directly.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (6-Bromopyridin-2-yl)methanesulfonamide (B6146045), both ¹H and ¹³C NMR spectroscopy would be crucial for confirming its structural integrity.
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons present. The protons on the pyridine (B92270) ring would likely appear as a set of coupled multiplets in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons would be indicative of their relative positions on the substituted pyridine ring. The methylene (B1212753) (-CH₂-) protons, situated between the pyridine ring and the sulfonamide group, would be expected to produce a singlet, the chemical shift of which would be influenced by the adjacent electron-withdrawing groups. The protons of the sulfonamide (-SO₂NH₂) group might appear as a broad singlet, and its chemical shift could be solvent-dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methylene carbon, and any carbon atoms in the solvent. The chemical shifts of the pyridine carbons would confirm the substitution pattern.
While specific experimental NMR data for this compound is not widely available in the public domain, the expected spectral characteristics can be predicted based on the known chemical shifts of similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.0 | Multiplets |
| -CH₂- | 4.0 - 5.0 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C | 110 - 160 |
Mass Spectrometry Techniques (e.g., EI-MS) for Molecular Weight Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₇BrN₂O₂S, the expected monoisotopic mass is approximately 249.94116 Da. uni.lu
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to this mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in the mass spectrum would provide further structural information, with potential cleavage at the C-S and S-N bonds.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of C₆H₇BrN₂O₂S.
Predicted mass spectrometry data for various adducts of this compound has been calculated. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 250.94844 |
| [M+Na]⁺ | 272.93038 |
| [M-H]⁻ | 248.93388 |
| [M+NH₄]⁺ | 267.97498 |
Chromatographic Methods for Isolation, Purification, and Purity Analysis
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration. The absence of significant impurity peaks would confirm the high purity of the sample.
For preparative scale purification, column chromatography using silica (B1680970) gel would be a standard method. The choice of eluent, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would be optimized to achieve good separation of the desired product from any starting materials, by-products, or other impurities.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The resulting crystal structure would definitively confirm the connectivity of the atoms, including the substitution pattern on the pyridine ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which govern the packing of the molecules in the crystal lattice. While no specific crystal structure data for this compound is currently available in public databases, this method remains the most definitive for structural elucidation should a crystalline sample be obtained.
Future Research Directions and Expanding Academic Horizons
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and innovative synthetic routes to (6-Bromopyridin-2-yl)methanesulfonamide (B6146045) and its analogs is a primary area for future investigation. While classical methods for pyridine (B92270) synthesis, such as the Hantzsch, Guareschi-Thorpe, and Krohnke syntheses, provide a foundational basis, future research could focus on more modern and sustainable approaches. pharmaguideline.com
Table 1: Classical Pyridine Synthesis Reactions
| Synthesis Name | Reactants |
| Hantzsch Synthesis | Aldehyde, 2 equivalents of a 1,3-dicarbonyl compound, Ammonia |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone |
| Krohnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds |
Future explorations could involve:
Flow Chemistry and Microreactor Technology: Investigating continuous flow processes for the synthesis of the bromopyridine core could lead to improved reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, potentially minimizing byproduct formation.
Catalytic C-H Amination/Sulfonamidation: Direct C-H functionalization of a pre-formed 6-bromopyridine ring at the 2-position with a methanesulfonamide (B31651) group represents a highly atom-economical approach. Research into novel transition-metal catalysts could enable this direct transformation, avoiding multi-step sequences.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled chemo-, regio-, and stereoselectivity. Exploring engineered enzymes for the amination or sulfonamidation of pyridine derivatives is a promising avenue.
Investigation of New Derivatization Possibilities and Reaction Mechanisms
The structure of this compound offers multiple sites for derivatization, allowing for the creation of diverse chemical libraries. Future research should systematically explore reactions at the bromine atom, the pyridine ring, and the methanesulfonamide group.
Functionalization of the Bromine Atom: The bromine atom at the 6-position is a prime handle for a variety of cross-coupling reactions. nih.gov Future work could explore a wider range of coupling partners in reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations to introduce novel aryl, heteroaryl, and amino substituents. nih.gov
Modification of the Methanesulfonamide Moiety: The N-H proton of the sulfonamide is acidic and can be deprotonated, allowing for alkylation, arylation, or acylation to generate a library of N-substituted derivatives. Furthermore, the entire methanesulfonamide group could potentially be modified or replaced.
Reactions on the Pyridine Ring: While the pyridine ring is generally electron-deficient, electrophilic aromatic substitution can occur under specific conditions, typically at the 3- and 5-positions. nih.gov Investigating these reactions in the context of the existing substituents could lead to novel polysubstituted pyridine scaffolds.
A deeper understanding of the reaction mechanisms involved in these derivatizations will be crucial for optimizing reaction conditions and predicting outcomes. This can be achieved through a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling.
Expansion of Applications as a Versatile Synthetic Synthon
The bifunctional nature of this compound makes it a valuable building block, or synthon, for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. pharmaguideline.comnih.gov
Table 2: Potential Applications of this compound as a Synthon
| Reaction Type | Position of Reactivity | Potential Products |
| Suzuki-Miyaura Coupling | C6-Br | Biaryl compounds, Heterobiaryl compounds |
| Buchwald-Hartwig Amination | C6-Br | N-Aryl pyridine derivatives |
| Sonogashira Coupling | C6-Br | Alkynylpyridine derivatives |
| N-Alkylation/Arylation | Sulfonamide N-H | N-substituted sulfonamides |
Future research should focus on:
Medicinal Chemistry Scaffolds: Utilizing the compound as a starting material for the synthesis of novel heterocyclic systems with potential biological activity. The pyridine and sulfonamide moieties are common pharmacophores in drug discovery. eurjchem.com
Materials Science: The rigid aromatic structure and potential for electronic modification through derivatization make it an interesting candidate for the development of novel organic materials with specific optical or electronic properties.
Ligand Development: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. Exploration of its use as a ligand in catalysis or for the development of metal-organic frameworks (MOFs) is a viable research direction.
Advanced Computational Studies for Predictive Modeling and Rational Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. Future computational studies on this compound should be a key focus.
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a wide range of molecular properties, including geometric parameters, electronic structure, and vibrational frequencies. researchgate.netnih.gov These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic signatures.
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and orientation of derivatives within the active site of a biological target. nih.govuobaghdad.edu.iq Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.
Predictive Reaction Modeling: Machine learning algorithms can be trained on experimental reaction data to predict the outcomes of new reactions. researchgate.netnih.gov Developing predictive models for the derivatization of this compound could significantly streamline the synthesis of new compounds. Such models could predict regioselectivity and yield for various cross-coupling reactions. rsc.orgchemrxiv.org
By combining these computational approaches, researchers can rationally design new derivatives of this compound with desired properties, whether for biological activity or materials science applications, before committing to extensive synthetic efforts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (6-Bromopyridin-2-yl)methanesulfonamide?
- Methodological Answer : A plausible route involves nucleophilic substitution of 2-amino-6-bromopyridine (CAS 19798-81-3), where the amino group is replaced with a methanesulfonamide moiety. This can be achieved via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base). Intermediate purification may require column chromatography or recrystallization. The bromine atom at the 6-position of the pyridine ring provides a handle for further functionalization, such as Suzuki-Miyaura cross-coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR and FT-Raman : Identify vibrational modes of the sulfonamide (-SO₂NH₂) and pyridine rings. For example, the sulfonamide S=O stretch typically appears at ~1150–1300 cm⁻¹ .
- NMR : H and C NMR confirm regiochemistry. The bromine atom induces deshielding of adjacent protons, with distinct splitting patterns observed in the pyridine ring. H NMR (DMSO-d6) may show a singlet for the methylene (-CH₂-) group adjacent to the sulfonamide (~4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br splitting) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of fine particles.
- Storage : Store at 0–6°C in airtight containers, as brominated sulfonamides may degrade under light or moisture. Reference safety data sheets (SDS) for structurally similar methanesulfonamides (e.g., UN 3261 for sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic and structural properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use Gaussian or ORCA software to optimize the molecular structure at the B3LYP/6-311++G(d,p) level. Bromine’s electronegativity affects charge distribution, which can be visualized via electrostatic potential (ESP) maps .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from sulfonamide nitrogen to σ* orbitals of adjacent bonds).
- TD-DFT : Predict UV-Vis absorption spectra by simulating electronic transitions, aiding in photostability studies .
Q. What experimental strategies resolve contradictions in regioselectivity data during cross-coupling reactions involving this compound?
- Methodological Answer :
- Control Experiments : Compare reaction outcomes under varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃).
- Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing bromine) with reaction rates to identify mechanistic pathways.
- X-ray Crystallography : Resolve ambiguities in product regiochemistry using SHELXL for refinement and ORTEP-3 for visualization .
Q. How can iterative data analysis address discrepancies in spectroscopic and crystallographic data?
- Methodological Answer :
- Triangulation : Cross-validate NMR, IR, and X-ray results. For instance, if NMR suggests a planar sulfonamide group but X-ray shows puckering, re-examine sample purity or consider dynamic effects in solution .
- Multi-method Refinement : Use SHELXL’s TWIN commands to model twinned crystals, which may arise from bromine’s heavy-atom effects .
Q. What role does the bromine atom play in modulating the compound’s reactivity in metal-catalyzed reactions?
- Methodological Answer :
- Steric and Electronic Effects : Bromine’s -I effect activates the pyridine ring toward electrophilic substitution but may hinder transmetalation in cross-coupling.
- Halogen Bonding : Bromine can act as a halogen bond donor, influencing crystal packing or catalyst-substrate interactions. Monitor via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
